N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15337901
InChI: InChI=1S/C19H20FNO3S/c1-14-6-2-4-8-17(14)19(22)21(16-10-11-25(23,24)13-16)12-15-7-3-5-9-18(15)20/h2-9,16H,10-13H2,1H3
SMILES:
Molecular Formula: C19H20FNO3S
Molecular Weight: 361.4 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide

CAS No.:

Cat. No.: VC15337901

Molecular Formula: C19H20FNO3S

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide -

Specification

Molecular Formula C19H20FNO3S
Molecular Weight 361.4 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-methylbenzamide
Standard InChI InChI=1S/C19H20FNO3S/c1-14-6-2-4-8-17(14)19(22)21(16-10-11-25(23,24)13-16)12-15-7-3-5-9-18(15)20/h2-9,16H,10-13H2,1H3
Standard InChI Key KDKNEZFIABCLOV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3

Introduction

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structural features, which include a tetrahydrothiophene ring in its oxidized form (sulfone) and a fluorinated benzyl group attached to the nitrogen atom of the benzamide moiety. The presence of these functional groups suggests potential biological activity and chemical reactivity, making it an interesting subject for research in fields such as medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide typically involves multiple steps, including the preparation of the tetrahydrothiophene-1,1-dioxide and the benzamide components. Common methods include:

  • Amidation reactions: Involving the coupling of amines with carboxylic acids or their derivatives.

  • Alkylation reactions: For introducing the benzyl group.

Synthesis Steps

  • Preparation of Tetrahydrothiophene-1,1-dioxide: This involves the oxidation of tetrahydrothiophene to form the sulfone.

  • Preparation of 2-Methylbenzoyl Chloride: From 2-methylbenzoic acid.

  • Coupling Reaction: Between the sulfone amine and the benzoyl chloride, followed by alkylation with 2-fluorobenzyl chloride.

Biological Activity and Potential Applications

Research into the biological activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide is limited, but compounds with similar structures have shown potential in various therapeutic areas:

  • Antimicrobial activity: Due to the sulfone group, which can interact with biological targets.

  • Anticancer activity: Fluorinated compounds often exhibit improved bioavailability and efficacy.

Biological Activity Table

ActivityPotential Mechanism
AntimicrobialInteraction with microbial enzymes
AnticancerInhibition of specific cellular pathways

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